molecular formula C32H55N5O8 B12411896 Trichomide A

Trichomide A

Cat. No.: B12411896
M. Wt: 637.8 g/mol
InChI Key: JAZWVVYJAUEMMG-MSHPQOCISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Trichomide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include modified cyclodepsipeptides with enhanced immunosuppressive and cytotoxic properties. These products are evaluated for their biological activities and potential therapeutic applications .

Scientific Research Applications

Trichomide A has a wide range of scientific research applications:

    Chemistry: this compound serves as a model compound for studying the synthesis and modification of cyclodepsipeptides. Its unique structure and reactivity provide valuable insights into peptide chemistry.

    Biology: In biological research, this compound is used to investigate the mechanisms of T-cell activation and proliferation.

    Medicine: this compound has shown potential in treating immune-related skin diseases such as contact dermatitis.

Comparison with Similar Compounds

    Destruxin A: Another cyclodepsipeptide with immunosuppressive and antitumor activities.

    Phomafungin: A structurally different cyclodepsipeptide isolated from Phoma species.

Uniqueness of Trichomide A: this compound stands out due to its selective immunosuppressive activity against activated T lymphocytes without significant toxicity to naive T cells . This selective action makes it a promising candidate for therapeutic applications in immune-related diseases.

Properties

Molecular Formula

C32H55N5O8

Molecular Weight

637.8 g/mol

IUPAC Name

(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-3-[(2R)-3-hydroxy-2-methylpropyl]-10,11,14,20-tetramethyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C32H55N5O8/c1-10-19(4)25-31(43)36(9)27(20(5)11-2)32(44)35(8)22(7)28(40)33-14-12-24(39)45-23(16-18(3)17-38)30(42)37-15-13-21(6)26(37)29(41)34-25/h18-23,25-27,38H,10-17H2,1-9H3,(H,33,40)(H,34,41)/t18-,19+,20+,21+,22+,23-,25+,26+,27+/m1/s1

InChI Key

JAZWVVYJAUEMMG-MSHPQOCISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)C[C@@H](C)CO)C)C)[C@@H](C)CC)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)CO)C)C)C(C)CC)C

Origin of Product

United States

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